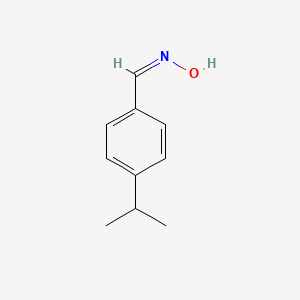

4-Isopropylbenzaldehyde oxime

Description

BenchChem offers high-quality 4-Isopropylbenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylbenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3717-18-8 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(NZ)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7- |

InChI Key |

NVKXBDITZDURNJ-XFFZJAGNSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N\O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NO |

Origin of Product |

United States |

Foundational & Exploratory

The Solubility of 4-Isopropylbenzaldehyde Oxime in Organic Solvents: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the solubility characteristics of 4-isopropylbenzaldehyde oxime in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple data presentation to offer a predictive framework based on the principles of Hansen Solubility Parameters (HSP). By understanding the underlying intermolecular forces governing solubility, researchers can make informed decisions in solvent selection for synthesis, purification, formulation, and analysis.

Introduction: The Significance of Solubility in a Molecular Context

4-Isopropylbenzaldehyde oxime, a derivative of cuminaldehyde, is a molecule of interest in various chemical research areas, including the synthesis of agrochemicals and pharmaceutical intermediates. Its solubility profile is a critical parameter that dictates its handling, reactivity, and bioavailability. A thorough understanding of its behavior in different solvent environments is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating stable solutions.

This guide will first lay a theoretical foundation for understanding solubility, with a focus on the predictive power of Hansen Solubility Parameters. Subsequently, it will present the known physicochemical properties of 4-isopropylbenzaldehyde oxime and a comprehensive analysis of its predicted solubility in a curated list of organic solvents. Finally, detailed experimental protocols for both the synthesis of the oxime and the determination of its solubility are provided to empower researchers in their practical applications.

Theoretical Framework: A Predictive Approach to Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To move towards a more quantitative and predictive model, we turn to the concept of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[1][2].

The central idea is that substances with similar HSP values will be miscible.[1] Each solvent and solute can be described by a point in a three-dimensional "Hansen space," and the distance (Ra) between the solute and a solvent in this space is a measure of their affinity. A smaller distance implies a higher likelihood of dissolution. The distance is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3]

where the subscripts 1 and 2 refer to the solute and solvent, respectively. The factor of 4 for the dispersion component is an empirically derived constant that enhances the predictive accuracy of the model.

Below is a conceptual workflow for utilizing HSP to predict solubility.

Caption: General workflow for the synthesis of 4-isopropylbenzaldehyde oxime.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylbenzaldehyde (1 equivalent) in a minimal amount of ethanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a mild base such as sodium acetate (1.2 equivalents) in a mixture of ethanol and water.

-

Reaction: Slowly add the hydroxylamine hydrochloride solution to the stirred solution of 4-isopropylbenzaldehyde at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the aldehyde spot and the appearance of a new, more polar oxime spot indicate the progression of the reaction.

-

Work-up: Once the reaction is complete, the reaction mixture is poured into cold water to precipitate the crude 4-isopropylbenzaldehyde oxime.

-

Isolation and Purification: The precipitate is collected by vacuum filtration and washed with cold water. The crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as an ethanol/water mixture, to yield the pure oxime.

-

Characterization: The identity and purity of the synthesized oxime should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Experimental Determination of Solubility

The following gravimetric method can be used to determine the solubility of 4-isopropylbenzaldehyde oxime in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Equilibration: Add an excess amount of 4-isopropylbenzaldehyde oxime to a known volume of the desired organic solvent in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A constant temperature water bath is recommended for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. To ensure a solid-free sample, centrifuge the vial and carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the oxime.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved oxime.

-

Calculation: The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-isopropylbenzaldehyde oxime in organic solvents, grounded in the predictive framework of Hansen Solubility Parameters. The presented data and protocols are intended to serve as a valuable resource for researchers, enabling more efficient and informed solvent selection in their daily work. While the HSP model offers a powerful predictive tool, it is crucial to emphasize that experimental verification remains the gold standard for confirming solubility in any critical application. The methodologies outlined herein provide a clear path for such validation.

References

-

Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved February 8, 2024, from [Link]

-

4-isopropylbenzaldehyde. (n.d.). ChemBK. Retrieved February 8, 2024, from [Link]

-

Hansen solubility parameter. (2023, December 29). In Wikipedia. [Link]

-

Benzaldehyde oxime. (2023, November 26). In Wikipedia. [Link]

-

Cuminaldehyde. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

4-(Isopropyl)benzaldehyde oxime. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

Just-Baringo, X., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14376-14383. [Link]

-

HSP Basics. (n.d.). Hansen Solubility Parameters. Retrieved February 8, 2024, from [Link]

-

Just-Baringo, X., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14376-14383. [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data, V1. [Link]

-

Hansen Solubility Parameters Values List. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]

-

Acetone oxime. (2023, December 14). In Wikipedia. [Link]

-

HSP Basics. (n.d.). Practical Solubility Science - Prof Steven Abbott. Retrieved February 8, 2024, from [Link]

-

Hansen solubility parameters. (n.d.). Stenutz. Retrieved February 8, 2024, from [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2022). Membranes, 12(11), 1089. [Link]

-

Cas 127-06-0,Acetone oxime. (n.d.). LookChem. Retrieved February 8, 2024, from [Link]

-

Chemical Properties of Benzaldehyde, 4-(1-methylethyl)- (CAS 122-03-2). (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]

-

Cuminaldehyde. (2023, November 26). In Wikipedia. [Link]

Sources

An In-depth Technical Guide to 4-Isopropylbenzaldehyde Oxime: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-isopropylbenzaldehyde oxime, a versatile aromatic aldoxime with significant potential in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical data, synthesis protocols, analytical characterization, and the scientific rationale behind its utility as a chemical intermediate.

Introduction: The Significance of Aromatic Aldoximes in Modern Organic Synthesis

Oximes, characterized by the RR'C=NOH functional group, are a class of organic compounds with multifaceted applications, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Their value lies in their versatile reactivity, allowing for transformations into a variety of nitrogen-containing compounds such as amides via the Beckmann rearrangement, amines through reduction, and nitriles by dehydration.[3] Aromatic aldoximes, such as 4-isopropylbenzaldehyde oxime, are of particular interest due to the influence of the aromatic ring on their chemical properties and their role as building blocks for complex molecular architectures.[3] The oxime functional group is recognized for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[1]

Core Chemical Data: PubChem and ChemSpider Identifiers

For unambiguous identification and cross-referencing in chemical databases, the following identifiers are assigned to 4-isopropylbenzaldehyde oxime:

| Database | Identifier |

| PubChem CID | 6871301[4] |

| ChemSpider ID | Not explicitly found, but its precursor, 4-isopropylbenzaldehyde, has ChemSpider ID 21106431.[5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-isopropylbenzaldehyde oxime and its precursor, 4-isopropylbenzaldehyde (cuminaldehyde), is essential for their effective use in research and development.

Table 1: Physicochemical Data of 4-Isopropylbenzaldehyde Oxime and its Precursor

| Property | 4-Isopropylbenzaldehyde Oxime | 4-Isopropylbenzaldehyde (Cuminaldehyde) |

| Molecular Formula | C₁₀H₁₃NO[4][6] | C₁₀H₁₂O[5] |

| Molecular Weight | 163.22 g/mol [4] | 148.20 g/mol [7] |

| Appearance | Solid (predicted) | Colorless to yellowish liquid with a strong odor.[5] |

| Melting Point | 76 °C[8] | 235-236 °C (literature value, may refer to boiling point)[9] |

| Boiling Point | 238.7 ± 19.0 °C (Predicted)[8] | 235.5 °C[5] |

| Density | 0.98 ± 0.1 g/cm³ (Predicted)[8] | 0.978 g/cm³[5] |

| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | Insoluble in water; soluble in organic solvents.[9] |

| pKa | 10.81 ± 0.10 (Predicted)[8] | Not available |

Synthesis of 4-Isopropylbenzaldehyde Oxime: An Experimental Protocol

The synthesis of aldoximes from their corresponding aldehydes is a well-established chemical transformation. The following protocol is adapted from established methods for the synthesis of benzaldehyde oximes and is applicable to the preparation of 4-isopropylbenzaldehyde oxime.

Reaction Principle

The synthesis involves the condensation reaction between 4-isopropylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base, typically sodium acetate. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

Experimental Workflow

Caption: Workflow for the synthesis of 4-isopropylbenzaldehyde oxime.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-isopropylbenzaldehyde in ethanol.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate trihydrate in a minimal amount of warm water.

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Isolation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing cold water. A white precipitate of 4-isopropylbenzaldehyde oxime should form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification: For higher purity, the crude product can be recrystallized from an ethanol-water mixture.

Analytical Characterization

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldoxime is expected to show characteristic absorption bands. Key expected absorptions for 4-isopropylbenzaldehyde oxime include:

-

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl group of the oxime.[10]

-

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.[11]

-

C-H stretch (aliphatic): Peaks will be observed just below 3000 cm⁻¹ for the isopropyl group.

-

C=N stretch: A medium intensity band around 1680-1620 cm⁻¹.[12]

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.[11]

-

N-O stretch: A band around 960-930 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-isopropylbenzaldehyde oxime would be expected to show the following signals:

-

A singlet for the oxime proton (-NOH), typically in the range of 8-11 ppm.

-

A singlet for the azomethine proton (-CH=N), around 8.0-8.5 ppm.

-

Aromatic protons appearing as doublets in the 7.0-7.8 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

A septet for the methine proton of the isopropyl group around 3.0 ppm.

-

A doublet for the methyl protons of the isopropyl group around 1.2 ppm.

¹³C NMR: The carbon NMR spectrum would be expected to display:

-

The azomethine carbon (-CH=N) signal around 145-155 ppm.

-

Aromatic carbons in the 125-150 ppm range.

-

The methine carbon of the isopropyl group around 34 ppm.

-

The methyl carbons of the isopropyl group around 23 ppm.

Mass Spectrometry (MS)

The mass spectrum of 4-isopropylbenzaldehyde oxime would show the molecular ion peak [M]⁺ at m/z 163, corresponding to its molecular weight.[4] Fragmentation patterns would likely involve the loss of the hydroxyl group, the isopropyl group, and cleavage of the aromatic ring.

Applications in Drug Discovery and Development

While specific biological activities of 4-isopropylbenzaldehyde oxime are not extensively documented, its structural motifs are of significant interest in medicinal chemistry.

As a Synthetic Intermediate

4-Isopropylbenzaldehyde oxime serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The oxime functionality can be readily transformed into other functional groups, enabling the construction of diverse chemical libraries for biological screening.[13]

Potential Pharmacological Activities

The precursor, 4-isopropylbenzaldehyde (cuminaldehyde), has been reported to exhibit a range of biological activities, including anticancer, antiplatelet, antibacterial, antifungal, and antidiabetic properties.[14][15] It has also been investigated for its inhibitory effects on alpha-synuclein fibrillation, which is relevant to neurodegenerative diseases.[5][9] Given that the oxime moiety itself can confer biological activity, 4-isopropylbenzaldehyde oxime and its derivatives are promising candidates for further investigation in these therapeutic areas.[1]

Role in Signaling Pathways

The biological activities of cuminaldehyde suggest potential interactions with various signaling pathways. For instance, its anticancer effects may involve pathways related to cell cycle regulation and apoptosis.[9] Derivatives of 4-isopropylbenzaldehyde oxime could be designed to target specific enzymes or receptors within these pathways. The oxime group is a known pharmacophore in acetylcholinesterase (AChE) reactivators, suggesting a potential, though unexplored, role for 4-isopropylbenzaldehyde oxime in the context of neurodegenerative diseases where AChE inhibition is a therapeutic strategy.[16][17]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-isopropylbenzaldehyde oxime is classified with the following hazards:

-

H302: Harmful if swallowed[4]

-

H312: Harmful in contact with skin[4]

-

H315: Causes skin irritation[4]

-

H318: Causes serious eye damage[4]

-

H332: Harmful if inhaled[4]

-

H335: May cause respiratory irritation[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Isopropylbenzaldehyde oxime is a valuable chemical entity with significant potential for application in drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the oxime functional group, makes it an attractive building block for the creation of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities, the known pharmacological profile of its precursor and the general medicinal importance of oximes provide a strong rationale for its continued investigation. This guide provides the foundational technical information necessary for researchers to confidently incorporate 4-isopropylbenzaldehyde oxime into their synthetic and medicinal chemistry programs.

References

-

Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. (n.d.). Retrieved from [Link]

-

4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc. (2025-08-25). Retrieved from [Link]

-

Cuminaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

- Göksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(1), 79.

-

The Medicinal Properties for FDA-Approved Oximes. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Exploring the pharmacological role of cuminaldehyde: A review. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. (2025-10-06). Retrieved from [Link]

-

4-(Isopropyl)benzaldehyde oxime. (n.d.). PubChem. Retrieved from [Link]

- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (n.d.).

-

(E)-4-Nitrobenzaldehyde oxime. (n.d.). ScienceOpen. Retrieved from [Link]

- Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(10), 1004–1008.

- An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).

-

ADME-Tox profile of cuminaldehyde (4-Isopropyllbenzaldehyde) from cuminum cyminum seeds for potential biomedical applications. (2022). ResearchGate. Retrieved from [Link]

-

THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. (2025-08-06). ResearchGate. Retrieved from [Link]

-

OXIMES AS INHIBITORS OF ACETYLCHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. (2011). Retrieved from [Link]

-

Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. (2025-10-23). Retrieved from [Link]

- The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. (n.d.).

-

19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30). Chemistry LibreTexts. Retrieved from [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP008712. (2008-10-21). MassBank. Retrieved from [Link]

-

Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. (2013). PMC. Retrieved from [Link]

- 10 Typical IR Absorptions of Aromatic Compounds. (n.d.).

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

-

Two Cases Lung Cancer Successfully Treated with 4-Hydroxybenzaldehyde after Surgical Operations. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Cuminaldehyde exhibits potential antibiofilm activity against Pseudomonas aeruginosa involving reactive oxygen species (ROS) accumulation: a way forward towards sustainable biofilm management. (n.d.). NIH. Retrieved from [Link]

-

Acetylcholinesterase inhibitors. (2012-01-03). Proteopedia. Retrieved from [Link]

Sources

- 1. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Isopropylbenzaldehyde oxime | 3717-18-8 | Benchchem [benchchem.com]

- 4. 4-(Isopropyl)benzaldehyde oxime | C10H13NO | CID 6871301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cuminaldehyde - Wikipedia [en.wikipedia.org]

- 6. 4-isopropylbenzaldehyde oxime | CAS 13372-80-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. 4-(isopropyl)benzaldehyde oxime | 13372-80-0 [chemicalbook.com]

- 9. 4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc [chemsrc.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. allsubjectjournal.com [allsubjectjournal.com]

- 15. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmsl.cz [mmsl.cz]

- 17. proteopedia.org [proteopedia.org]

Biological Activity Profile of Cuminaldehyde Oxime Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Cuminaldehyde, the principal bioactive constituent of Cuminum cyminum (cumin), is a well-documented aromatic aldehyde with a broad spectrum of pharmacological activities, including notable antimicrobial, antioxidant, and anticancer properties.[1][2][3] The therapeutic potential of cuminaldehyde has spurred interest in the synthesis of its derivatives to enhance bioactivity and explore structure-activity relationships. This technical guide provides an in-depth exploration of the biological activity profile of cuminaldehyde oxime derivatives. While direct research on cuminaldehyde oxime is emerging, this guide synthesizes data from the parent compound and analogous chemical structures to build a predictive profile of activity. We will delve into the synthesis of these derivatives, their anticipated biological activities, the underlying molecular mechanisms, and detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Derivatizing Cuminaldehyde

Cuminaldehyde (4-isopropylbenzaldehyde) has a rich history in traditional medicine and has been scientifically validated for a plethora of bioactivities.[2][4] However, the aldehyde functional group can be a liability in drug development due to potential metabolic instability and off-target reactivity. The conversion of the aldehyde to an oxime functionality represents a strategic medicinal chemistry approach to overcome these limitations. The oxime group can enhance metabolic stability, modulate lipophilicity, and introduce new hydrogen bonding capabilities, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide will focus on the synthesis and predicted biological activities of cuminaldehyde oxime and its derivatives, providing a roadmap for their exploration as novel therapeutic agents.

Synthesis of Cuminaldehyde Oxime and its Derivatives

The synthesis of aldoximes from their corresponding aldehydes is a well-established chemical transformation. The general approach involves the condensation of the aldehyde with hydroxylamine, typically in the form of hydroxylamine hydrochloride.

General Synthesis of Cuminaldehyde Oxime

The conversion of cuminaldehyde to cuminaldehyde oxime can be achieved through a straightforward condensation reaction with hydroxylamine hydrochloride. The reaction is often carried out in a protic solvent like ethanol and may be facilitated by a mild base to neutralize the liberated HCl.

Reaction Scheme:

Caption: General synthesis of cuminaldehyde oxime.

Experimental Protocol: Synthesis of Cuminaldehyde Oxime

This protocol provides a general method for the synthesis of cuminaldehyde oxime.

Materials:

-

Cuminaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol

-

Pyridine

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Mortar and pestle

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

In a round bottom flask, dissolve cuminaldehyde (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

Slowly add pyridine (1.5 equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cuminaldehyde oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Biological Activity Profile

Based on the extensive bioactivity of cuminaldehyde and the known pharmacological properties of oxime-containing compounds, cuminaldehyde oxime derivatives are predicted to exhibit a range of valuable biological activities.

Antimicrobial Activity

Cuminaldehyde is a potent antimicrobial agent against a variety of food-borne pathogens and clinically relevant bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][5] The antimicrobial action of cuminaldehyde is, in part, attributed to its ability to disrupt bacterial membranes and inhibit biofilm formation through the generation of reactive oxygen species (ROS).[1] Aromatic aldoximes have also demonstrated broad-spectrum antimicrobial activity.[6][7]

Hypothesized Mechanism of Action for Cuminaldehyde Oxime Derivatives:

The introduction of the oxime group is expected to maintain or even enhance the antimicrobial properties of the parent aldehyde. The increased polarity and hydrogen bonding capacity of the oxime moiety may facilitate interactions with bacterial cell wall components or key enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Cuminaldehyde oxime derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the cuminaldehyde oxime derivative in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity

Cuminaldehyde and its parent essential oil exhibit significant antioxidant activity, which is attributed to their ability to scavenge free radicals.[8] This activity is crucial in combating oxidative stress, a key factor in various chronic diseases.

Hypothesized Mechanism of Action for Cuminaldehyde Oxime Derivatives:

The oxime group, with its hydroxyl moiety, may contribute to the radical scavenging capacity of the molecule. The overall antioxidant potential will likely be a synergistic effect of the cuminaldehyde scaffold and the oxime functional group.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

-

Cuminaldehyde oxime derivative stock solution

-

DPPH solution in methanol

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the cuminaldehyde oxime derivative in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or positive control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anticancer Activity

Cuminaldehyde has demonstrated significant cytotoxic activity against various cancer cell lines, including colon, lung, and breast cancer.[3][9] Its anticancer mechanism involves the induction of apoptosis through the activation of caspases-3 and -9, depletion of mitochondrial membrane potential, and inhibition of topoisomerases I and II.[9][10]

Hypothesized Mechanism of Action for Cuminaldehyde Oxime Derivatives:

The derivatization to an oxime is anticipated to retain or enhance the pro-apoptotic and topoisomerase-inhibiting activities of cuminaldehyde. The altered electronic and steric properties of the oxime may lead to different binding affinities for biological targets.

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: Proposed caspase activation pathway induced by cuminaldehyde oxime derivatives.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HCT-116, A549)

-

Complete cell culture medium

-

Cuminaldehyde oxime derivative stock solution

-

MTT solution

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the cuminaldehyde oxime derivative for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on cuminaldehyde oxime derivatives are not yet available, we can extrapolate from the broader class of cuminaldehyde derivatives. For Schiff base derivatives of cuminaldehyde, the introduction of electron-withdrawing or -donating groups on the aromatic ring has been shown to modulate antimicrobial and antioxidant activities.[2] It is plausible that similar substitutions on the cuminaldehyde oxime scaffold, or derivatization of the oxime's hydroxyl group (e.g., to form oxime ethers), will significantly impact the biological activity profile.

Data Summary

The following table summarizes the reported biological activities of cuminaldehyde and some of its derivatives, providing a baseline for the expected potency of cuminaldehyde oxime derivatives.

| Compound/Derivative | Biological Activity | Assay | Potency (IC₅₀/MIC) | Reference(s) |

| Cuminaldehyde | Antibacterial | MIC | 150 µg/mL (P. aeruginosa) | [1] |

| Cuminaldehyde | Antibacterial | MIC | 12 mg/mL (S. aureus) | [1] |

| Cuminaldehyde Schiff Base (NS-7B) | Antibacterial | MIC | 6.25 µg/mL (E. coli) | [2] |

| Cuminaldehyde | Antioxidant | DPPH | IC₅₀: ~100 µg/mL | [8] |

| Cuminaldehyde Schiff Base (NS-1B) | Antioxidant | DPPH | % RSA: 84.39 | [2] |

| Cuminaldehyde | Anticancer | Cytotoxicity | - | [3] |

| Cuminaldehyde Schiff Base (NS-1B) | Anticancer | Cytotoxicity | IC₅₀: 20.6 µg/mL (HCT-116) | [2] |

Conclusion and Future Directions

Cuminaldehyde oxime derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Based on the robust biological activity of the parent aldehyde, these derivatives are predicted to possess potent antimicrobial, antioxidant, and anticancer properties with potentially improved drug-like characteristics. The synthetic and analytical protocols provided in this guide offer a framework for the systematic investigation of these compounds. Future research should focus on the synthesis of a library of cuminaldehyde oxime derivatives with diverse substitutions to establish a clear structure-activity relationship. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these novel chemical entities. Such efforts will be crucial in advancing cuminaldehyde oxime derivatives from promising lead compounds to clinically viable therapeutic agents.

References

-

Chatterjee, S., et al. (2021). Cuminaldehyde exhibits potential antibiofilm activity against Pseudomonas aeruginosa involving reactive oxygen species (ROS) accumulation: a way forward towards sustainable biofilm management. Biotechnology Letters, 43(11), 2217-2228. [Link]

-

Monteiro-Neto, V., et al. (2020). Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli. PLoS One, 15(5), e0232987. [Link]

-

Klayraung, S., et al. (2019). Antibacterial activity of cuminaldehyde on food-borne pathogens, the bioactive component of essential oil from Cuminum cyminum L. collected in Thailand. Journal of Complementary and Integrative Medicine, 16(4). [Link]

-

Monteiro-Neto, V., et al. (2020). Cuminaldehyde potentiates the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli. PLoS One, 15(5), e0232987. [Link]

-

Gagandeep, et al. (2003). Cytotoxic Activity of Ethanolic Extract of Cuminum cyminum Linn Against Seven Human Cancer Cell Line. Horizon Research Publishing. [Link]

-

Parvardeh, S., et al. (2020). Antinociceptive and antineuropathic effects of cuminaldehyde, the major constituent of Cuminum cyminum seeds: Possible mechanisms of action. Journal of Ethnopharmacology, 255, 112786. [Link]

-

Singh, N., et al. (2022). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. BMC Chemistry, 16(1), 1-17. [Link]

-

Srinivasan, K. (2018). Cumin (Cuminum cyminum) and its bioactive component, cuminaldehyde: A review. Journal of Functional Foods, 47, 39-49. [Link]

-

Sowbhagya, H. B. (2013). Chemical composition and antioxidant activity study of cumin and fennel oil. The Pharma Innovation, 2(5), 1-5. [Link]

-

Ebada, M. E. (2017). Cuminaldehyde: A Potential Drug Candidate. Journal of Pharmacology & Clinical Research, 2(2), 555585. [Link]

-

Ebada, M. E. (2017). Cuminaldehyde: A Potential Drug Candidate. Juniper Publishers. [Link]

-

Singh, N., et al. (2022). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. BMC Chemistry, 16(1), 1-17. [Link]

-

Paul, A., et al. (2023). Exploring the therapeutic potentials of cuminaldehyde: a comprehensive review of biological activities, mechanisms, and novel delivery systems. Phytochemistry Reviews, 1-27. [Link]

-

Biswas, S., et al. (2015). Cuminaldehyde as a lipoxygenase inhibitor: in vitro and in silico validation. PubMed, 27(3), 268-73. [Link]

-

Tsai, K. D., et al. (2016). Cuminaldehyde from Cinnamomum verum Induces Cell Death through Targeting Topoisomerase 1 and 2 in Human Colorectal Adenocarcinoma COLO 205 Cells. Nutrients, 8(6), 318. [Link]

-

Al-Malki, A. L., & El-Masry, S. (2018). Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria. Molecules, 23(5), 1199. [Link]

-

Al-Malki, A. L., & El-Masry, S. (2018). Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria. ResearchGate. [Link]

-

Tsai, K. D., et al. (2016). Cuminaldehyde from Cinnamomum verum Induces Cell Death through Targeting Topoisomerase 1 and 2 in Human Colorectal Adenocarcinoma COLO 205 Cells. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Antimicrobial Potential of Essential Oils from Aromatic Plant Ocimum sp.; A Comparative Biochemical Profiling and In-Silico Analysis. Molecules, 27(5), 1689. [Link]

-

Chen, Y. T., et al. (2023). Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. International Journal of Molecular Sciences, 24(9), 8201. [Link]

-

Msaada, K., et al. (2021). Biochemical Composition of Cumin Seeds, and Biorefining Study. Foods, 10(10), 2348. [Link]

-

De Feo, V. (2003). Antimicrobial Properties of Essential Oils Obtained from Autochthonous Aromatic Plants. Plants, 12(2), 241. [Link]

Sources

- 1. Cuminaldehyde exhibits potential antibiofilm activity against Pseudomonas aeruginosa involving reactive oxygen species (ROS) accumulation: a way forward towards sustainable biofilm management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activity of cuminaldehyde on food-borne pathogens, the bioactive component of essential oil from Cuminum cyminum L. collected in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Cuminaldehyde from Cinnamomum verum Induces Cell Death through Targeting Topoisomerase 1 and 2 in Human Colorectal Adenocarcinoma COLO 205 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Precision Control in Oxime Synthesis: A Guide to Hydroxylamine Hydrochloride Protocols

Abstract

The formation of oximes from carbonyl compounds using hydroxylamine hydrochloride (

Introduction: The Strategic Value of Oximes

In drug development, oximes are rarely the end goal but often the pivotal intermediate. They are precursors to:

The reagent of choice, hydroxylamine hydrochloride, is stable and inexpensive but requires careful neutralization. The "set and forget" approach often leads to incomplete conversion or difficult workups. This guide focuses on the causality of reaction conditions —why specific bases and solvents are chosen—to empower researchers to adapt protocols for complex substrates.

Mechanistic Underpinnings: The pH "Goldilocks" Zone

The reaction mechanism involves a nucleophilic attack followed by dehydration. These two steps have opposing pH requirements, creating a bell-shaped rate profile with a maximum typically between pH 4.5 and 5.0 .

The Dual Barrier

-

Nucleophilic Attack (Rate-limiting at low pH): Hydroxylamine is a base (

for -

Dehydration (Rate-limiting at high pH): The intermediate carbinolamine requires acid catalysis to eliminate water. At pH > 7, the concentration of protons is insufficient to drive this elimination efficiently.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction pathway and the specific points of failure caused by incorrect pH.

Figure 1: Mechanistic pathway of oxime formation showing the pH-dependent equilibrium between active and inactive species.

Optimization of Reaction Conditions

Solvent Selection

Solubility governs the reaction rate. The mixture must solubilize both the organic carbonyl and the inorganic hydroxylamine salt.

-

Ethanol/Water (Standard): Excellent for most substrates. Water dissolves the

and base; ethanol dissolves the carbonyl. -

Methanol: Faster evaporation but higher toxicity.

-

THF/Water: Used for highly lipophilic substrates that precipitate in ethanol.

Base Selection Strategy

The choice of base determines the buffer system formed in situ.

| Base | Resulting pH | Application | Pros/Cons |

| Sodium Acetate (NaOAc) | ~4.5 - 5.0 | Standard. Aldehydes & unhindered ketones. | Ideal Buffer. Maintains optimal pH automatically. |

| Pyridine | ~5.5 - 6.0 | Sterically Hindered. Ketones, acid-sensitive groups. | Acts as solvent & base. Toxic; requires acid wash. |

| NaOH / Na2CO3 | > 7.0 (Variable) | Specific Cases. | Difficult to control pH; risk of side reactions (e.g., aldol). |

Standardized Protocols

Protocol A: The Acetate Buffer Method (Standard)

Best for: Aldehydes, non-hindered ketones, and general screening.

Reagents:

-

Substrate (1.0 equiv)

-

Hydroxylamine Hydrochloride (1.5 - 2.0 equiv)

-

Sodium Acetate Trihydrate (2.0 - 3.0 equiv)

-

Solvent: Ethanol/Water (3:1 ratio)

Procedure:

-

Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in the minimum amount of water.

-

Addition: Dissolve the substrate in Ethanol. Add the aqueous salt solution to the organic phase. Note: If turbidity occurs, add more Ethanol until clear.

-

Reaction: Stir at Room Temperature (RT) for 1–2 hours.

-

Validation: Monitor by TLC or HPLC. Oximes are often more polar than the starting carbonyl.

-

-

Workup:

Protocol B: The Pyridine Method (Hindered Substrates)

Best for: Sterically hindered ketones (e.g., camphor, steroids) or acid-sensitive compounds.

Reagents:

-

Substrate (1.0 equiv)

-

Hydroxylamine Hydrochloride (2.0 - 3.0 equiv)

-

Solvent: Pyridine (Anhydrous)

Procedure:

-

Reaction: Dissolve substrate and Hydroxylamine HCl directly in Pyridine.

-

Heating: Reflux (115°C) is often required for hindered ketones. Stir for 2–6 hours.

-

Workup (Critical Step):

-

Pour the reaction mixture into a slurry of crushed ice and concentrated HCl.

-

Why? This converts the Pyridine solvent into water-soluble Pyridinium Hydrochloride, allowing the oxime to precipitate or be extracted into an organic solvent without pyridine contamination.

-

Extract with ether/DCM, wash with water, and dry.

-

Protocol Selection Logic

Figure 2: Decision tree for selecting the optimal synthetic protocol based on substrate properties.

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | pH too low (too acidic). | Add NaOAc or switch to Pyridine method. |

| Intermediate Stalls | pH too high (dehydration blocked). | Add mild acid (HCl drops) or use Acetate buffer. |

| Oiling Out | Product insolubility in aqueous mix.[3] | Add more Ethanol to maintain homogeneity, or extract immediately. |

| Multiple Spots on TLC | E/Z Isomerism. | Oximes exist as geometric isomers.[3][6] This is normal. Do not discard. |

Analytical Note on E/Z Isomers: Oximes often appear as two distinct peaks in HPLC or two sets of signals in NMR.

-

NMR: The -OH proton signal is highly characteristic (broad singlet,

8-12 ppm). -

Isomerization: If a single isomer is required, acid-catalyzed equilibration (thermodynamic control) can sometimes favor the E-isomer.

References

-

Mechanism & pH Dependence

- Standard Protocol (NaOAc)

-

Pyridine Method

-

Review of Applications

-

Kulkarni, P. S., et al. (2009). "Recent Advances in the Synthesis of Oximes." E-Journal of Chemistry. Link

-

-

Beckmann Rearrangement Context

Sources

- 1. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. asianpubs.org [asianpubs.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. baranlab.org [baranlab.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine synthesis [organic-chemistry.org]

Catalytic Applications of 4-Isopropylbenzaldehyde Oxime Ligands: A Technical Guide for Researchers

This guide provides a comprehensive overview of the catalytic applications of 4-isopropylbenzaldehyde oxime, a versatile and accessible ligand for transition metal catalysis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the ligand and its utility in forming highly active catalytic systems, with a particular focus on palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are grounded in established principles of organometallic chemistry and catalysis, aiming to equip the reader with the knowledge to successfully implement and adapt these methods for their specific research needs.

Introduction: The Merits of 4-Isopropylbenzaldehyde Oxime as a Ligand

4-Isopropylbenzaldehyde oxime, derived from the naturally occurring and commercially available cuminaldehyde, is an attractive ligand for catalysis.[1] Its structure, featuring a nitrogen-donating oxime group and a sterically influential isopropyl-substituted aromatic ring, allows for the formation of stable and active metal complexes. Oximes, in general, are excellent ligands for palladium-catalyzed reactions, such as the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions.[2] The ease of synthesis from a wide variety of aldehydes and ketones makes them a versatile class of ligands for catalyst development.[2]

The 4-isopropylphenyl moiety provides a degree of steric bulk that can be beneficial in catalytic cycles, potentially promoting the reductive elimination step and enhancing catalyst stability.[3] The electronic properties of the ligand can also be tuned through substitution on the aromatic ring, although this guide will focus on the readily available 4-isopropyl derivative.

Synthesis of 4-Isopropylbenzaldehyde Oxime

The synthesis of 4-isopropylbenzaldehyde oxime is a straightforward and high-yielding reaction involving the condensation of 4-isopropylbenzaldehyde with hydroxylamine.[4]

Protocol 2.1: Synthesis of 4-Isopropylbenzaldehyde Oxime

Materials:

-

4-Isopropylbenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium carbonate (1.2 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-isopropylbenzaldehyde and ethanol. Stir until the aldehyde is fully dissolved.

-

In a separate beaker, dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of 4-isopropylbenzaldehyde.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-isopropylbenzaldehyde oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Metal complexes of oximes have demonstrated significant catalytic activity in various organic transformations.[5] Palladium complexes, in particular, are highly effective in carbon-carbon bond-forming reactions.[2] The following section details the application of 4-isopropylbenzaldehyde oxime as a ligand in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds.[6]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The ligand plays a crucial role in each of these steps, influencing the reaction rate, yield, and substrate scope.[3]

Protocol 3.1: In-situ Catalyst Preparation and Suzuki-Miyaura Coupling

This protocol describes the in-situ formation of the palladium catalyst from a palladium precursor and the 4-isopropylbenzaldehyde oxime ligand, followed by the cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (e.g., 4-iodotoluene, 1.0 eq)

-

Arylboronic acid (e.g., phenylboronic acid, 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

4-Isopropylbenzaldehyde oxime (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene/Water (e.g., 4:1 v/v)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add palladium(II) acetate, 4-isopropylbenzaldehyde oxime, aryl halide, arylboronic acid, and potassium carbonate.

-

De-gas the solvent (toluene/water mixture) by bubbling with an inert gas for 15-20 minutes.

-

Add the de-gassed solvent to the Schlenk flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Data Presentation:

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | 4-Isopropylbenzaldehyde oxime | 2 | >95 |

| 2 | 4-Bromoanisole | 4-Tolylboronic acid | 4-Isopropylbenzaldehyde oxime | 2 | 92 |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Isopropylbenzaldehyde oxime | 2 | 85 |

Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.

Potential Application in Copper-Catalyzed Oxidation Reactions

While palladium catalysis is a primary application, oxime ligands can also coordinate with other transition metals like copper to catalyze a range of reactions.[7] Copper(II) complexes with Schiff base ligands, which are structurally related to oximes, have shown catalytic activity in oxidation reactions.[8] The 4-isopropylbenzaldehyde oxime ligand could potentially be employed in copper-catalyzed aerobic oxidation of alcohols or other substrates.

Further research is warranted to explore the full potential of 4-isopropylbenzaldehyde oxime copper complexes as catalysts for various oxidative transformations.

Conclusion and Future Outlook

4-Isopropylbenzaldehyde oxime is a readily accessible and versatile ligand that shows significant promise in transition metal catalysis. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides an efficient and robust method for the synthesis of biaryl compounds. The experimental protocols detailed in this guide offer a solid foundation for researchers to utilize this ligand in their synthetic endeavors. Future investigations into the catalytic activity of its complexes with other transition metals, such as copper, in oxidation and other transformations, are expected to further broaden the applicability of this valuable ligand.

References

-

Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. Available at: [Link]

-

Catalytic reaction of para-isopropylbenzaldehyde with propionaldehyde over solid base catalysts. SciSpace. Available at: [Link]

-

Oxime ligands for Pd catalysis of the Mizoroki–Heck reaction, Suzuki–Miyaura coupling & annulation reactions. ResearchGate. Available at: [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Available at: [Link]

-

Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. PubMed Central. Available at: [Link]

-

A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. Available at: [Link]

-

Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. National Institutes of Health. Available at: [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

-

A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. ijps.ir. Available at: [Link]

-

Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid... ResearchGate. Available at: [Link]

-

Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. Available at: [Link]

-

(PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. ResearchGate. Available at: [Link]

-

4-(Isopropyl)benzaldehyde oxime | C10H13NO | CID 6871301. PubChem. Available at: [Link]

-

Synthesis and characterization of transition metal complexes of oxime. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Study of a New Schiff Base- Oxime Derived Ligand and Its Complexes with Some. IEEE Xplore. Available at: [Link]

-

Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Available at: [Link]

-

Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. Royal Society of Chemistry. Available at: [Link]

-

Copper–Oxygen Complexes Revisited: Structures, Spectroscopy, and Reactivity. PubMed Central. Available at: [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

-

Copper Complexes for Water Oxidation Electrocatalysis and Strong Bond Activation. eScholarship. Available at: [Link]

-

Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Iranian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(Isopropyl)benzaldehyde oxime | C10H13NO | CID 6871301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]

- 6. wwjmrd.com [wwjmrd.com]

- 7. Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of amines from 4-isopropylbenzaldehyde oxime reduction

Executive Summary

This technical guide details the synthesis of 4-isopropylbenzylamine (also known as Cuminylamine) via the reduction of 4-isopropylbenzaldehyde oxime . This transformation is a critical step in the production of ligands for coordination chemistry, agrochemical intermediates, and pharmaceutical precursors.

Crucial Distinction: Researchers must distinguish the target product, 4-isopropylbenzylamine (a primary amine, CAS: 4395-73-7), from its structural isomer N-isopropylbenzylamine (a secondary amine). The latter is frequently associated with forensic analysis as a methamphetamine mimic. The protocols below strictly yield the primary amine.

Reaction Pathway & Mechanism

The synthesis proceeds in two stages: condensation of 4-isopropylbenzaldehyde with hydroxylamine to form the oxime, followed by reduction to the amine.

Mechanism Visualization: The following diagram illustrates the reductive pathway and potential side reactions (e.g., Beckmann rearrangement) that must be controlled.

Figure 1: Reaction pathway from aldehyde to primary amine, highlighting critical divergence points for impurity formation.

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Laboratory scale (1g – 50g), high yield, and complete reduction.

Rationale: LiAlH₄ is a non-selective but powerful reducing agent that ensures complete conversion of the oxime double bond (

Safety Prerequisite: LiAlH₄ is pyrophoric. All glassware must be oven-dried. An inert atmosphere (

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

-

Solvent Prep: Charge the flask with anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

). -

Reagent Addition: Carefully add LiAlH₄ pellets (2.5 molar equivalents relative to oxime) to the solvent at 0°C. Stir until suspended.

-

Substrate Addition: Dissolve 4-isopropylbenzaldehyde oxime in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

-

Control: Maintain temperature <10°C to prevent runaway exotherms.

-

-

Reaction: Once addition is complete, allow to warm to room temperature, then reflux for 3–5 hours.

-

Monitoring: Check TLC (Silica, 10% MeOH/DCM). The oxime spot (

) should disappear; the amine spot (

-

-

Fieser Workup (Critical Step): Cool to 0°C. Quench carefully in this order for every x grams of LiAlH₄ used:

-

Add x mL water.

-

Add x mL 15% NaOH solution.

-

Add 3x mL water.

-

-

Isolation: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad. Dry the filtrate over

and concentrate in vacuo.

Method B: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>50g), industrial application, atom economy.

Rationale: Catalytic hydrogenation avoids voluminous aluminum waste. Raney Nickel is preferred over Pd/C for oximes to minimize secondary amine formation (dimerization).

Protocol:

-

Solvent System: Dissolve the oxime in Ethanol saturated with Ammonia (

).-

Expert Insight: The presence of ammonia suppresses the formation of secondary amines (

) by shifting the equilibrium away from the imine intermediate reacting with the product amine.

-

-

Catalyst: Add Raney Nickel (approx. 10 wt% of substrate). Warning: Raney Ni is pyrophoric when dry.

-

Conditions: Hydrogenate in a Parr shaker or autoclave at 50–60 psi

pressure at room temperature for 6–12 hours. -

Workup: Filter the catalyst carefully (keep wet) through Celite. Concentrate the filtrate to yield the crude amine.

Analytical Validation & Specifications

Product Identity: 4-Isopropylbenzylamine Molecular Weight: 149.24 g/mol

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Clear, colorless to pale yellow oil. |

| 1H NMR | 400 MHz, CDCl3 | δ 1.25 (d, 6H, -CH(CH3)2), δ 2.90 (sept, 1H, -CH-), δ 3.85 (s, 2H, Ar-CH2-N), δ 7.20-7.30 (m, 4H, Ar-H). |

| IR Spectroscopy | ATR (Neat) | 3300-3400 cm⁻¹ (N-H stretch, broad doublet for primary amine), 2960 cm⁻¹ (C-H aliphatic). |

| Purity | GC-FID / HPLC | >98.0% Area %. |

Impurity Profile:

-

4-Isopropylbenzaldehyde: Result of hydrolysis. Detectable by aldehyde proton in NMR (~10 ppm).

-

4-Isopropylbenzyl alcohol: Result of over-reduction or hydrolysis.

-

Dimer (Secondary Amine): Mass spec peak at [M+H]+ = 282.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reduction or loss during workup. | Amines can be volatile or water-soluble. Ensure the aqueous phase pH > 12 during extraction to keep amine in organic phase. |

| Amide Formation | Beckmann Rearrangement. | Ensure reaction temperature is controlled and Lewis acidic impurities are absent during oxime formation. |

| Secondary Amine | Dimerization during hydrogenation. | Increase Ammonia concentration in the solvent system (Method B). |

| Gelatinous Workup | Improper LiAlH4 quenching. | Strictly follow the Fieser workup (1:1:3 ratio) to ensure granular precipitate. |

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for hydride reduction mechanisms).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Raney Ni/Ammonia protocols).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138221, 4-Isopropylbenzylamine. [Link]

-

Sanderson, R. M. (2008). Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride.[1] Microgram Journal, 6(1-2), 36-45.[1] (Reference for distinguishing isomers).

Sources

Application Note: Synthesis and Characterization of Metal Complexes with 4-Isopropylbenzaldehyde Oxime

Abstract & Strategic Relevance

This application note details the synthesis, isolation, and characterization of transition metal complexes [specifically Cu(II) and Ni(II)] utilizing 4-isopropylbenzaldehyde oxime (cuminaldehyde oxime) as a ligand.

In drug discovery, cuminaldehyde derivatives are high-value pharmacophores due to their established antimicrobial and anticancer profiles. While the aldehyde itself is volatile and liable to oxidation, its coordination to metal centers via an oxime functionality stabilizes the molecule and enhances bioavailability through chelation—a process known to facilitate transport across lipophilic cell membranes (Overton’s concept of cell permeability). This protocol provides a robust, self-validating workflow for researchers investigating metallodrug candidates.

Chemical Pathway & Mechanism

The synthesis proceeds in two distinct modules:[1]

-

Ligand Synthesis: Condensation of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride.

-

Metal Coordination: Chelation of the oxime ligand to divalent metal salts (

).

Mechanistic Insight

The oxime ligand (

Workflow Visualization

Figure 1: Step-wise synthesis workflow including critical validation checkpoints (MP = Melting Point).

Module 1: Ligand Synthesis Protocol

Target: 4-Isopropylbenzaldehyde Oxime (

Materials

-

4-Isopropylbenzaldehyde (Cuminaldehyde): 10 mmol (1.48 g)

-

Hydroxylamine hydrochloride (

): 12 mmol (0.83 g) -

Sodium Carbonate (

): 6 mmol (0.64 g) -

Solvent: Ethanol (95%), Distilled Water.

Step-by-Step Procedure

-

Preparation of Reagents: Dissolve hydroxylamine hydrochloride (12 mmol) in 10 mL of distilled water. In a separate beaker, dissolve sodium carbonate in 10 mL of water.

-

Condensation: Add the cuminaldehyde (10 mmol) to 20 mL of ethanol in a 100 mL round-bottom flask.

-

Addition: Slowly add the hydroxylamine solution to the aldehyde solution. Follow this by adding the sodium carbonate solution dropwise.

-

Why? The base neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free nucleophilic hydroxylamine to attack the carbonyl carbon.

-

-

Reflux: Heat the mixture under reflux at 70-80°C for 2-3 hours.

-

Monitoring: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 8:2). The aldehyde spot should disappear.

-

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A white crystalline precipitate should form immediately.

-

Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from ethanol.

Validation Criteria (Self-Check)

-

Physical State: White crystalline solid.

-

Melting Point: 58–60°C. (If <55°C, recrystallize again).

-

Yield: Expected >80%.

Module 2: Metal Complex Preparation

Target: Bis(4-isopropylbenzaldehyde oxime)metal(II) chloride

General Formula:

Materials

-

Ligand (from Module 1): 2 mmol (0.326 g)

-

Metal Salt (

or -

Solvent: Absolute Ethanol.

Step-by-Step Procedure

-

Ligand Solution: Dissolve 2 mmol of the oxime ligand in 20 mL of hot absolute ethanol. Ensure complete dissolution.

-

Metal Addition: Dissolve 1 mmol of the metal salt in 10 mL of ethanol. Add this solution dropwise to the hot ligand solution under continuous magnetic stirring.

-

Stoichiometry: A 1:2 (Metal:Ligand) ratio is strictly maintained to favor the formation of the bis-complex.

-

-

Reflux: Reflux the mixture for 3–4 hours.

-

Observation: A distinct color change must occur (e.g., Green for Cu, Light Green/Blue for Ni). If no color change occurs, the complexation has failed (check pH or solvent water content).

-

-

Precipitation: Reduce the solvent volume to ~10 mL by rotary evaporation. Cool to room temperature. If precipitate does not form, add cold diethyl ether to induce precipitation.

-

Filtration & Drying: Filter the colored solid, wash with cold ethanol and then ether. Dry in a vacuum desiccator over

.

Characterization & Data Analysis

Infrared Spectroscopy (FT-IR)

The most critical validation tool is the shift in the Azomethine (

| Functional Group | Ligand ( | Metal Complex ( | Interpretation |

| 3250–3300 (Broad) | 3200–3400 | Remains present in neutral adducts; disappears if deprotonated. | |

| 1620–1640 | 1600–1615 | Red shift (~15-25 | |

| 930–950 | 960–980 | Blue shift indicates increased N-O bond order due to metal donation. | |

| Absent | 450–500 | definitive proof of Metal-Nitrogen bond. |

Electronic Spectra & Magnetic Moment[2][3][4][5]

-

Copper(II) Complex:

-

Nickel(II) Complex:

Biological Context for Drug Development

Researchers utilizing this protocol are likely investigating Schiff base/Oxime pharmacophores .

-

Lipophilicity & Transport: The coordination of the metal reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups (chelation theory). This increases the lipophilic character of the central metal atom, favoring permeation through lipid layers of bacterial membranes.

-

DNA Binding: These planar aromatic complexes often interact with DNA via intercalation . The isopropyl group on the phenyl ring adds steric bulk which may enhance specificity or binding affinity in the minor groove of DNA.

-

Antimicrobial Action: The azomethine linkage (

) is critical for bioactivity.[6] Complexation with Cu(II) has been shown to significantly enhance antimicrobial potency compared to the free ligand against S. aureus and E. coli.

Figure 2: Mechanism of Action for metallodrugs derived from cuminaldehyde.

References

-

Synthesis and Biological Activity of Cuminaldehyde Derivatives

-

General Protocol for Oxime-Metal Coordination

-

IR Characterization of Oxime Complexes

-

Cuminaldehyde Pharmacological Profile

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing side reactions in cuminaldehyde oximation

Welcome to the technical support center for cuminaldehyde oximation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Here we address the most common questions and challenges encountered during the oximation of cuminaldehyde.

Q1: My cuminaldehyde oximation reaction is showing poor yield. What are the likely causes?

A low yield of cuminaldehyde oxime can stem from several factors. The primary culprits are often incomplete reaction, degradation of the starting material, or the prevalence of side reactions. Cuminaldehyde is known to be sensitive to acidic conditions, heat, and oxidation, which can lead to its degradation.[1][2] Additionally, side reactions such as the formation of cumonitrile or the hydrolysis of the oxime product back to the aldehyde can significantly reduce your yield.[3][4] Careful control of reaction parameters, particularly pH and temperature, is crucial.

Q2: I am observing an unexpected peak in my HPLC/GC analysis. What could this side product be?

The most probable side products in cuminaldehyde oximation are:

-

Cumonitrile: This can be formed through the dehydration of cuminaldehyde oxime, a reaction that can be promoted by certain reagents and conditions.[4][5][6][7]

-

Cumic acid: Oxidation of the starting material, cuminaldehyde, will lead to the formation of cumic acid.

-

N-(4-isopropylphenyl)formamide: This amide can be a product of the Beckmann rearrangement of cuminaldehyde oxime, a reaction often catalyzed by acids.[8][9][10][11]

To identify the unknown peak, it is recommended to run analytical standards of these potential byproducts if available. Mass spectrometry coupled with chromatography (LC-MS or GC-MS) can also be invaluable for structural elucidation.

Q3: What is the optimal pH for cuminaldehyde oximation?

The oximation reaction is typically carried out in a weakly acidic to neutral medium. While the reaction can proceed under basic conditions, careful pH control is necessary. Strongly acidic conditions can promote the Beckmann rearrangement of the oxime and also cause degradation of the starting aldehyde.[1][2] The use of a mild base like sodium carbonate can be effective in neutralizing the HCl released from hydroxylamine hydrochloride, maintaining a favorable pH for the reaction.[12]

Q4: Can I use a catalyst to improve the reaction rate?

While many oximation reactions proceed efficiently without a catalyst, some protocols suggest the use of a mild acid or base to facilitate the reaction. For instance, glacial acetic acid has been used as a catalyst in the synthesis of Schiff bases from cuminaldehyde.[13] However, it is important to be cautious with acid catalysis due to the potential for inducing the Beckmann rearrangement.[8][9] Catalyst-free systems, often in aqueous or mixed solvent systems, have also been shown to be effective for the synthesis of aryl oximes and are environmentally friendly.

Troubleshooting Guide